N-cycloheptyl-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide
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Overview
Description
N-cycloheptyl-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticoagulant properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide typically involves multiple steps:
Starting Material: The synthesis begins with 4-hydroxycoumarin.
Intermediate Formation: Ethyl bromoacetate reacts with 4-hydroxycoumarin to form ethyl 2-[(2-oxo-2H-chromen-4-yl)oxy]acetate.
Hydrazide Formation: The intermediate is then treated with hydrazine to yield 2-[(2-oxo-2H-chromen-4-yl)oxy]acetohydrazide.
Final Product: The hydrazide is condensed with cycloheptylamine to produce this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the chromenone ring or the amide group.
Substitution: The phenyl group and the chromenone ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring or the chromenone core .
Scientific Research Applications
N-cycloheptyl-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide has several scientific research applications:
Chemistry: It serves as a precursor for synthesizing other coumarin derivatives with potential biological activities.
Biology: The compound is studied for its antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as an anticoagulant and anticancer agent.
Industry: Coumarin derivatives, including this compound, are used in the development of optical brighteners and fluorescent dyes
Mechanism of Action
The mechanism of action of N-cycloheptyl-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide involves its interaction with various molecular targets:
Antimicrobial Activity: The compound inhibits bacterial DNA gyrase, preventing bacterial replication.
Anti-inflammatory Activity: It modulates inflammatory pathways by inhibiting enzymes like cyclooxygenase.
Anticoagulant Activity: The compound interferes with the coagulation cascade, preventing blood clot formation.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide
- N-(4,7-dioxo-2-phenyl-1,3-oxazepin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide
- N-(4-oxo-2-phenylthiazolidin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide
Uniqueness
N-cycloheptyl-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide stands out due to its cycloheptyl group, which imparts unique steric and electronic properties. This structural feature may enhance its biological activity and selectivity compared to similar compounds.
Properties
Molecular Formula |
C24H25NO4 |
---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
N-cycloheptyl-2-(2-oxo-4-phenylchromen-7-yl)oxyacetamide |
InChI |
InChI=1S/C24H25NO4/c26-23(25-18-10-6-1-2-7-11-18)16-28-19-12-13-20-21(17-8-4-3-5-9-17)15-24(27)29-22(20)14-19/h3-5,8-9,12-15,18H,1-2,6-7,10-11,16H2,(H,25,26) |
InChI Key |
ALFOWUJDUGGUJV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NC(=O)COC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4 |
Origin of Product |
United States |
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